4-(Trifluoromethylthio)pyridin-3-amine
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Overview
Description
4-(Trifluoromethylthio)pyridin-3-amine is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of the trifluoromethylthio group imparts distinct physicochemical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a trifluoromethylthiolating agent under controlled conditions .
Industrial Production Methods: Industrial production often employs vapor-phase reactions, where the fluorination proceeds immediately after chlorination of the methyl group of 3-picoline . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethylthio)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Comparison: 4-(Trifluoromethylthio)pyridin-3-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
Molecular Formula |
C6H5F3N2S |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-1-2-11-3-4(5)10/h1-3H,10H2 |
InChI Key |
BGRCSCKEDQZTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SC(F)(F)F)N |
Origin of Product |
United States |
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